molecular formula C16H20ClN3O3S B2551456 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 921526-15-0

2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No. B2551456
M. Wt: 369.86
InChI Key: CWRJWTTZTIROFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The closest compound I found is “8-((2-CHLOROBENZYL)THIO)-7-(2-METHOXYETHYL)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE” with a CAS Number: 313470-49-4 and a Linear Formula: C16H17ClN4O3S1. However, this is not the exact compound you asked for.



Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor provides insights into the metabolic pathways of chloroacetamides in human and rat liver microsomes, suggesting a complex metabolic activation pathway involving the production of DNA-reactive dialkylbenzoquinone imine through intermediates like CDEPA and CMEPA. These studies highlight the carcinogenic potential of these compounds in rats and the metabolic differences between species, which could be relevant for understanding the toxicology and metabolic fate of similar compounds (Coleman et al., 2000).

Novel Reagents for Attaching Sugars to Proteins

The development of 2-imino-2-methoxyethyl 1-thioglycosides (IME-thioglycosides) as a new group of reagents for attaching sugars to proteins points to potential applications in biochemical modifications and drug development. This approach allows for the modification of proteins under mild conditions while retaining their activity, indicating potential applications for similar chemicals in protein engineering and therapeutic development (Lee, Stowell, & Krantz, 1976).

Heterocycles by Cascade Reactions

The utilization of thioureido-acetamides for synthesizing various heterocycles through one-pot cascade reactions showcases the versatility of acetamide derivatives in creating structurally diverse and potentially bioactive compounds. This research underscores the utility of acetamide derivatives in synthetic chemistry for generating novel heterocyclic compounds, which are often found in pharmaceuticals, agrochemicals, and materials science (Schmeyers & Kaupp, 2002).

Synthesis of Antibacterial Agents

The synthesis of acetamide derivatives with antibacterial properties from common intermediates like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide further illustrates the medicinal chemistry applications of acetamide compounds. These studies not only highlight the synthetic versatility of acetamide derivatives but also their potential as scaffolds for developing new antibacterial agents, which is crucial in the fight against antibiotic resistance (Ramalingam, Ramesh, & Sreenivasulu, 2019).

properties

IUPAC Name

2-[2-[(2-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3S/c1-23-7-6-18-15(22)9-20-13(10-21)8-19-16(20)24-11-12-4-2-3-5-14(12)17/h2-5,8,21H,6-7,9-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRJWTTZTIROFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=CN=C1SCC2=CC=CC=C2Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.